(1R,3aR,4R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-4-[(1R,2Z)-1-hydroxy-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol
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Description
(1R,3aR,4R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-4-[(1R,2Z)-1-hydroxy-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol, also known as this compound, is a useful research compound. Its molecular formula is C₂₈H₄₆O₃ and its molecular weight is 430.7 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4,5-Dihydroxy Vitamin D2, also known as ergocalciferol, is the Vitamin D Receptor (VDR) . The binding of Vitamin D2 to VDR influences a wide range of physiological processes, from bone health to immune function .
Mode of Action
4,5-Dihydroxy Vitamin D2 interacts with its target, the VDR, leading to changes in the expression of specific genes . This interaction results in the modulation of various biological functions, including calcium and phosphorus metabolism, which are essential for bone health . Additionally, Vitamin D2 seems to have anti-inflammatory, immune-modulating, and pro-apoptotic properties .
Biochemical Pathways
The biochemical pathway of Vitamin D2 involves two-step hydroxylation for activation . The first step occurs in the liver, where Vitamin D2 is hydroxylated to form 25-hydroxyvitamin D2 . The second step occurs in the kidneys, where it is further hydroxylated to form 1,25-dihydroxyvitamin D2, the biologically active form . These steps are crucial for Vitamin D2 to show its effect properly .
Pharmacokinetics
The pharmacokinetics of Vitamin D2 involves its absorption, distribution, metabolism, and excretion (ADME). Vitamin D2 is fat-soluble, which facilitates its absorption in the gut . It is then transported to the liver for the first hydroxylation step . Compared to Vitamin D3, Vitamin D2 has a lower affinity for Vitamin D-binding protein (VDBP), leading to its easy removal from the circulation . This results in a reduced formation of 25-hydroxy Vitamin D2 by the 25-hydroxylase enzyme and increased inactivation by the action of 24-hydroxylase .
Result of Action
The action of 4,5-Dihydroxy Vitamin D2 results in various molecular and cellular effects. It plays a crucial role in calcium and phosphorus metabolism, which are essential for bone health . In Vitamin D deficiency, clinical and biochemical rickets characterized by hypocalcemia, hypophosphatemia, and skeletal manifestations may occur . Moreover, Vitamin D2 has been reported to have a role in the prevention of cancer as well as immunity, diabetes, and cardiovascular and muscle disorders .
Action Environment
The action of 4,5-Dihydroxy Vitamin D2 is influenced by various environmental factors. For instance, the synthesis of Vitamin D2 is affected by ultraviolet (UV) irradiation . The presence of singlet oxygen, photosensitizers, and longer UVR wavelength can lead to further isomerization and degradation of Vitamin D2 .
Properties
IUPAC Name |
(1R,3aR,4R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-4-[(1R,2Z)-1-hydroxy-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O3/c1-18(2)19(3)8-9-21(5)24-12-13-25-27(24,6)14-7-15-28(25,31)26(30)17-22-16-23(29)11-10-20(22)4/h8-9,17-19,21,23-26,29-31H,4,7,10-16H2,1-3,5-6H3/b9-8+,22-17-/t19-,21+,23-,24+,25+,26+,27+,28+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXILCRGOVVVVRF-OZRHESORSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2(C(C=C3CC(CCC3=C)O)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC[C@@]2([C@@H](/C=C\3/C[C@H](CCC3=C)O)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471272 |
Source
|
Record name | 4,5-Dihydroxy Vitamin D2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84985-78-4 |
Source
|
Record name | 4,5-Dihydroxy Vitamin D2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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